Lithium diethylamide
Description
Significance of Lithium Diethylamide as a Prototypical Strong Base in Synthetic Organic Chemistry
This compound is a powerful, sterically unhindered, non-nucleophilic base used for the deprotonation of a wide range of weakly acidic C-H bonds. lookchem.comontosight.ai The effectiveness of a base is quantified by the pKa of its conjugate acid. The pKa of diethylamine (B46881) is approximately 36, indicating that this compound is a very strong base, capable of deprotonating compounds like ketones, esters, and nitriles at the α-position to form enolates. wikipedia.org This high basicity allows for the regioselective formation of kinetic enolates, a crucial strategy in controlling the outcome of subsequent alkylation or acylation reactions. scispace.com
The non-nucleophilic nature of this compound is a key feature, minimizing unwanted side reactions such as addition to carbonyl groups. wikipedia.org This characteristic distinguishes it from other strong bases that may also act as nucleophiles. Its utility extends to various deprotonation and metalation reactions, facilitating the synthesis of complex organic molecules. lookchem.com
Table 1: Physicochemical Properties of Diethylamine
| Property | Value |
| pKa of Conjugate Acid (Diethylammonium ion) | 10.98 alfa-chemistry.com |
| Boiling Point | 56 °C alfa-chemistry.com |
| Molar Mass | 73.14 g/mol alfa-chemistry.com |
This interactive table provides key data for diethylamine, the precursor to this compound.
Scope of Contemporary Academic Inquiry into this compound Systems
Current research on this compound continues to explore its reactivity, structure, and applications in novel synthetic methodologies. A significant area of focus is its use in catalysis. While often used as a stoichiometric reagent, there is growing interest in developing catalytic systems that utilize lithium amides. researchgate.net For example, lithium amides have been investigated for their catalytic role in hydroamination reactions. researchgate.net
The study of mixed-amide bases containing this compound is another active area of research. google.com By combining this compound with other lithium amides, it is possible to create reagents with tailored reactivity and selectivity that may not be achievable with a single amide. google.com
Furthermore, computational studies continue to play a vital role in elucidating the complex solution-state structures and reaction mechanisms involving this compound. researchgate.net These theoretical investigations, in conjunction with experimental data, provide a deeper understanding of the factors governing the reactivity and selectivity of these systems, including the influence of solvation and aggregation on reaction pathways. researchgate.netresearchgate.net Research also delves into the subtle effects of additives like lithium chloride, which can significantly accelerate reactions mediated by lithium amides, a phenomenon with important practical implications for synthetic chemists. nih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;diethylazanide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N.Li/c1-3-5-4-2;/h3-4H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNJTQYTRPXLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[N-]CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002077 | |
| Record name | Lithium N-ethylethanaminide | |
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Molecular Weight |
79.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Lithium diethylamide | |
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CAS No. |
816-43-3 | |
| Record name | Lithium diethylamide | |
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| Record name | Lithium N-ethylethanaminide | |
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| Record name | Lithium diethylamide | |
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Solution Phase Structure and Aggregation Dynamics of Lithium Diethylamide
Oligomeric Structures of Lithium Diethylamide in Ethereal and Hydrocarbon Solvents
In solution, this compound exists as a dynamic equilibrium of various aggregated species. The nature and distribution of these oligomers are profoundly influenced by the solvent environment. In hydrocarbon solvents, which are non-polar, LiNEt₂ tends to form higher-order aggregates. Conversely, in ethereal solvents, which can coordinate to the lithium centers, lower aggregation states are favored.
While monomeric this compound is a reactive species, it is often not the predominant form in solution. Its presence is typically favored by strongly coordinating solvents or ancillary ligands that can effectively solvate the lithium cation and disrupt larger aggregates.
In many common ethereal solvents, the dimeric form of this compound is a key structural motif. nih.gov For instance, in tetrahydrofuran (B95107) (THF), this compound predominantly exists as a disolvated dimer. nih.gov Spectroscopic studies, including ⁶Li and ¹⁵N NMR, have been instrumental in identifying these solution structures. acs.org The dimer features a central Li₂N₂ rhombus, with each lithium atom typically coordinated to solvent molecules. The equilibrium between monomers and dimers is a fundamental aspect of LiNEt₂ chemistry, with the dimer often being the resting state from which the reactive monomer is generated.
Beyond monomers and dimers, this compound can form a variety of more complex aggregates, especially in hydrocarbon solvents or at low concentrations of ethereal solvents. nih.govacs.org These higher-order structures include cyclic trimers and tetramers. acs.org
A particularly noteworthy structural motif for lithium amides, including LiNEt₂, is the "ring ladder" structure. acs.org These ladder-like aggregates are formed by the association of multiple Li₂N₂ rungs. NMR spectroscopic studies have successfully identified four-, five-, and six-rung ladders of this compound in solution. acs.org The formation of these complex assemblies highlights the strong tendency of organolithium compounds to minimize charge separation through aggregation. The specific aggregate observed is the result of a delicate balance between the strength of the Li-N interactions within the aggregate and the coordinating ability of the solvent.
Monomeric and Dimeric this compound Species in Solution
Solvation Phenomena and Their Influence on this compound Aggregation Equilibria
Solvation plays a critical role in modulating the structure and reactivity of this compound. wpmucdn.com The interaction between solvent molecules and the lithium centers within the aggregates directly influences the position of the aggregation equilibria. wpmucdn.com This is a key concept in understanding and controlling the reactions of lithium amides.
Ethereal solvents are widely used in reactions involving this compound due to their ability to coordinate to the lithium ions, thereby influencing the aggregation state. The solvation shell refers to the layer of solvent molecules that surround the lithium ion. valipod.com
Tetrahydrofuran (THF): THF is a common solvent that effectively solvates this compound, primarily forming disolvated dimers. nih.gov The THF molecules coordinate to the lithium atoms of the LiNEt₂ dimer.
Oxetane (B1205548) and Diethyl Ether (Et₂O): Studies have also investigated the solvation of this compound by other ethereal solvents like oxetane and diethyl ether. acs.org These solvents also participate in the solvation shells of the various aggregates, with the specific nature of the interaction and the resulting aggregate distribution depending on the steric and electronic properties of the ether. acs.orgwpmucdn.com
The number and arrangement of solvent molecules in the solvation shell can significantly impact the stability and reactivity of the LiNEt₂ aggregates.
The concentration of the ethereal solvent relative to the lithium amide is a critical parameter that can shift the aggregation equilibrium.
At high concentrations of a coordinating solvent like THF (>2.0 M), the dimeric form of this compound is generally favored. nih.gov However, as the concentration of the ethereal solvent is decreased, the equilibrium can shift towards the formation of higher-order aggregates, such as trimers and ladders. nih.gov This is because there are fewer solvent molecules available to solvate the lithium centers and break up the larger aggregates. This concentration-dependent behavior allows for a degree of control over the reactive species in solution.
The addition of ancillary ligands or the use of cosolvents can further manipulate the aggregation state of this compound. acs.org These additives can either enhance or disrupt aggregation depending on their coordinating ability.
Strongly coordinating ancillary ligands, such as certain bidentate or polydentate amines, can effectively compete with the amide nitrogen for coordination to the lithium centers. This can lead to the deaggregation of dimers and higher-order oligomers to form monomeric species. acs.org For example, the addition of specific diamines to a solution of a related lithium amide, lithium diisopropylamide (LDA), has been shown to produce monomeric species. acs.org
The use of a non-coordinating cosolvent, like hexane, in conjunction with an ethereal solvent allows for systematic variation of the ethereal solvent's concentration, thereby providing a method to study the effect of solvation on the aggregation equilibria. acs.org The interplay between the primary coordinating solvent and any ancillary ligands or cosolvents determines the final distribution of this compound aggregates in solution.
Impact of Solvent Concentration on this compound Aggregation Equilibria
Mixed Aggregates Involving this compound and Other Organolithium Species
The aggregation behavior of this compound (LDA) is not limited to self-association. In the presence of other organolithium species, LDA readily forms mixed aggregates, which can significantly alter the reactivity and solubility of the individual components. odu.edu This phenomenon is crucial in synthetic organic chemistry, where mixtures of organolithium reagents are often employed.
Formation and Spectroscopic Characterization of Heterogeneous Aggregates
The formation of mixed aggregates between this compound and other organolithium compounds, such as phenyllithium (B1222949) and lithium bromide, has been extensively studied using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. wpmucdn.com Computational studies, including Density Functional Theory (DFT) calculations, have also provided significant insights into the structures and stabilities of these mixed species. smolecule.com
For instance, at low concentrations of tetrahydrofuran (THF), lithium diphenylamide, a related lithium amide, forms a 1:1 adduct with lithium bromide. wpmucdn.com Through a combination of ⁶Li-¹⁵N double labeling studies and colligative measurements, this mixed aggregate has been proposed to adopt a trisolvated cyclic mixed dimer structure. wpmucdn.com Similarly, studies on lithium dimethylamide have shown the formation of mixed dimers with sp² organolithium compounds like phenyllithium.
The characterization of these heterogeneous aggregates relies heavily on multinuclear NMR spectroscopy. wpmucdn.comacs.org The chemical shifts, coupling constants (especially ¹J(¹⁵N-⁶Li)), and signal multiplicities provide detailed information about the connectivity and stoichiometry of the atoms within the aggregate. For example, the observation of specific coupling patterns can confirm the presence of Li-N-Li linkages, a hallmark of ladder and cyclic aggregate structures. wpmucdn.com Raman spectroscopy, while less commonly cited for this specific application, is a powerful tool for characterizing the vibrational modes of molecules and can provide complementary information on the structural changes upon aggregation. mdpi.comunito.it
| Other Organolithium Species | Solvent System | Predominant Mixed Aggregate Structure | Spectroscopic Evidence | Reference |
| Lithium Bromide (LiBr) | THF/hydrocarbon | Trisolvated Cyclic Mixed Dimer | ⁶Li and ¹⁵N NMR, Colligative Measurements | wpmucdn.com |
| Phenyllithium (PhLi) | Not specified | Mixed Dimer | Not explicitly detailed for LDA, but inferred from studies on similar lithium amides. |
Structural Interplay within Mixed Aggregates and Implications for Reactivity Modulation
The formation of mixed aggregates leads to a complex structural interplay that directly influences the reactivity of the constituent organolithium species. odu.edu By incorporating into a mixed aggregate, a less soluble or less reactive organolithium compound can become more soluble and its reactivity can be enhanced or attenuated. odu.edu
The structure of the mixed aggregate dictates the steric and electronic environment around the reactive centers. For example, in a mixed dimer of LDA and another organolithium reagent, the coordination sphere of the lithium atoms is altered, which in turn affects the basicity and nucleophilicity of the diethylamide anion. This modulation of reactivity is a key principle in optimizing organolithium-mediated reactions. odu.edu
Kinetic studies of N-alkylation reactions of lithium diphenylamide have revealed the significant role of mixed aggregates. The presence of lithium bromide, forming a mixed dimer with the lithium amide, leads to dramatic induction periods in the reaction rate at low THF concentrations. The reaction proceeds through the direct alkylation of this mixed aggregate, exhibiting a first-order dependence on the mixed aggregate concentration. This demonstrates that the mixed aggregate is not merely a spectator but an active participant in the reaction pathway.
The interplay within these aggregates can also influence reaction selectivity. The altered steric environment within a mixed aggregate can favor one reaction pathway over another, leading to different product distributions compared to the reactions of the individual, unaggregated species. Understanding these structural and reactivity relationships is essential for controlling the outcomes of synthetic transformations involving mixtures of organolithium reagents.
Dynamic Processes in this compound Aggregates
This compound aggregates in solution are not static entities but are involved in a series of dynamic exchange processes. acs.orgacs.orgcapes.gov.br These dynamics, which include intermolecular exchange and deaggregation, are fundamental to the reactivity of LDA and play a crucial role in determining reaction mechanisms and rates.
Intermolecular Exchange and Deaggregation Kinetics of this compound
NMR spectroscopy has been a primary tool for investigating the dynamic processes within LDA aggregates. acs.orgcapes.gov.br These studies have identified various aggregation states, including cyclic dimers, trimers, and ladder structures, all of which can be in equilibrium and undergo exchange. acs.orgacs.orgcapes.gov.br The rates of these exchange processes are often comparable to the rates of reaction with substrates, particularly at low temperatures. researchgate.net
The deaggregation of LDA dimers to monomers is a critical step in many reactions, as the monomer is often considered the more reactive species. nih.gov However, dimer-based reaction pathways are also common. wikipedia.org The kinetics of deaggregation can be the rate-limiting step in a reaction, leading to zeroth-order kinetics with respect to the substrate. nih.gov
Several factors influence the deaggregation kinetics, including the solvent, the presence of additives, and the concentration of LDA itself. umich.edu In weakly coordinating solvents, dimer-based mechanisms tend to prevail, while more strongly coordinating solvents can promote deaggregation to monomers. umich.edu The addition of deaggregation agents like HMPA can accelerate reactions, although the mechanism is not always a simple shift from dimer to monomer. wikipedia.orgresearchgate.net
| Factor | Effect on Deaggregation | Implication for Reactivity | Reference |
| Solvent Coordinating Ability | Increased coordination promotes deaggregation | Can shift reaction pathway from dimer-based to monomer-based | umich.edu |
| Additives (e.g., LiCl, HMPA) | Can catalyze deaggregation | Accelerates reactions where deaggregation is rate-limiting | nih.govresearchgate.net |
| LDA Concentration | Higher concentration favors higher aggregates | Can influence reaction order and chemoselectivity | nih.gov |
Conformational Isomerism and its Role in this compound Deaggregation Pathways
Recent computational studies have highlighted the importance of conformational isomerism in the deaggregation pathways of lithium amides like LDA. nih.gov Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. solubilityofthings.com
For the deaggregation of the LDA dimer, density functional theory (DFT) calculations have shown the existence of multiple structurally distinct minima along the reaction coordinate. nih.gov The transition between different aggregated and solvated states involves passing through various conformational isomers of both cyclic and open-chain structures. nih.gov
The open-dimer form of LDA, an intermediate in the deaggregation process, exhibits significant conformational diversity. nih.gov Rotations around the N-Li and C-N bonds lead to several conformers with different energies. nih.gov The relative energies of these conformers and the energy barriers for their interconversion can influence the preferred deaggregation pathway. For instance, calculations have shown that once a disolvated open dimer is formed, its conversion to a more highly solvated trisolvated open dimer can be a relatively unfavorable process, indicating a complex energy landscape for deaggregation. nih.gov This detailed understanding of the role of conformational isomerism provides a more nuanced picture of the factors controlling the availability of the reactive monomeric species in solution.
Mechanistic Investigations of Lithium Diethylamide Mediated Reactions
Deprotonation Reactions Mediated by Lithium Diethylamide
This compound is widely employed as a strong base for the deprotonation of a variety of weakly acidic organic compounds, including ketones, esters, imines, and epoxides. acs.orgthieme.denih.govbham.ac.uksci-hub.se The resulting lithium salts, such as enolates, are versatile intermediates in a multitude of synthetic applications. The mechanism of deprotonation is not a simple acid-base reaction but a complex process influenced by several factors, including the structure of the substrate, the solvent, and the aggregation state of the lithium amide itself. nih.gov
Kinetic vs. Thermodynamic Control in this compound-Mediated Deprotonations
In the deprotonation of unsymmetrical ketones, the choice of reaction conditions can lead to the selective formation of either the kinetic or the thermodynamic enolate. wikipedia.org Kinetic control is favored at low temperatures with a strong, sterically hindered base like lithium diisopropylamide (LDA), a close relative of this compound. These conditions promote the rapid and irreversible removal of the most accessible proton, leading to the less substituted enolate. wikipedia.orgwikipedia.orgmasterorganicchemistry.com Conversely, thermodynamic control is achieved under conditions that allow for equilibration, such as higher temperatures or the use of a weaker base, resulting in the formation of the more stable, more substituted enolate. wikipedia.orgwikipedia.orgmasterorganicchemistry.com
The deprotonation of 2,6-dimethylchromone with LDA illustrates this principle. rsc.org When the chromone (B188151) is added to LDA, the thermodynamically controlled 2-methylene carbanion is formed. rsc.org However, if the chromone is added to a mixture of LDA and a trapping agent like diethyl carbonate, the kinetically formed 3-carbanion is trapped before it can isomerize. rsc.org This highlights the ability to direct the regioselectivity of deprotonation by manipulating the reaction conditions to favor either the kinetic or thermodynamic pathway.
A study on the deprotonation of chiral N-amino cyclic carbamate (B1207046) hydrazones with LDA demonstrated a reversal of the inherent kinetic preference. nih.gov A phenomenon termed complex-induced syn-deprotonation (CIS-D) overrides the typical tendency of LDA to remove the less sterically hindered proton, leading to a regiochemical outcome opposite to that normally observed in kinetic deprotonations. nih.gov
| Condition | Favored Product | Key Factors |
| Low Temperature, Strong/Bulky Base (e.g., LDA) | Kinetic Enolate (less substituted) | Irreversible, rapid deprotonation of the most accessible proton. wikipedia.orgwikipedia.orgmasterorganicchemistry.com |
| Higher Temperature, Weaker Base | Thermodynamic Enolate (more substituted) | Reversible deprotonation allows for equilibration to the more stable product. wikipedia.orgwikipedia.orgmasterorganicchemistry.com |
| Addition to Base vs. Mixed Reagents | Varies | Can trap the initially formed kinetic product before isomerization. rsc.org |
| Complex-Induced Syn-Deprotonation (CIS-D) | "Anti-Kinetic" Product | A directing group on the substrate reverses the inherent regioselectivity of the base. nih.gov |
Influence of this compound Aggregation State on Deprotonation Pathways and Rates
This compound, like other lithium amides, exists as aggregates in solution, with the specific structure depending on the solvent. wikipedia.orgcapes.gov.br In tetrahydrofuran (B95107) (THF), it primarily forms a disolvated dimer. nih.govacs.org However, at lower THF concentrations, larger aggregates such as three- and four-rung ladders can be observed. nih.gov In nonpolar solvents like toluene, a temperature-dependent equilibrium of oligomers exists. wikipedia.org
The aggregation state of this compound has a profound impact on its reactivity. nih.gov For many reactions, deaggregation of the dimer to a more reactive monomeric species is the rate-limiting step. nih.gov This has been observed in the deprotonation of esters and the ortholithiation of certain aromatic substrates. acs.orgresearchgate.net For instance, the deprotonation of 4-fluoroacetophenone with LDA proceeds through the direct reaction of the amide dimer to form a mixed enolate-amide dimer, which then progresses to the enolate homodimer and finally a tetramer. acs.org
The presence of additives can significantly influence the aggregation state and, consequently, the reaction rate. Lithium chloride (LiCl), for example, can accelerate reactions by forming mixed aggregates with LDA, which facilitates the deaggregation to reactive monomers. nih.govresearchgate.net This catalytic effect has been noted in the 1,4-addition of LDA to unsaturated esters and in ortholithiation reactions. nih.govresearchgate.net Similarly, the lithium alkoxide generated during the rearrangement of epoxides can participate in the aggregation process, sometimes leading to an increased reaction rate. sci-hub.se
| Solvent | Predominant Aggregate Structure(s) | Impact on Reactivity |
| Tetrahydrofuran (THF) | Disolvated Dimer nih.govacs.org | Deaggregation to monomer is often rate-limiting. nih.gov |
| Low THF Concentrations | 3- and 4-rung ladders nih.gov | Can lead to different reaction pathways. |
| Toluene (nonpolar) | Temperature-dependent oligomers (trimers, tetramers) wikipedia.org | Aggregation reduces reactivity. |
Acid-Base Equilibria and Proton Transfer Dynamics in this compound Systems
The deprotonation of a substrate by this compound is a reversible process, establishing an acid-base equilibrium. tcd.ieresearchgate.netyoutube.comsrsvidyamahapitha.org The position of this equilibrium is dictated by the relative acidities of the substrate and the conjugate acid of the base, diethylamine (B46881) (pKa ≈ 36). wikipedia.org For the deprotonation to be effective, the substrate must be significantly more acidic than diethylamine.
Nucleophilic Substitution Reactions Involving this compound
While primarily known as a base, this compound can also act as a nucleophile, particularly in reactions with alkyl halides and sulfonates. nih.govresearchgate.net These reactions often lead to the formation of a new carbon-nitrogen bond, a transformation of significant importance in the synthesis of pharmaceuticals and other fine chemicals. nih.gov
S_N2 Alkylation Pathways with Alkyl Halides and Sulfonates
This compound can undergo S_N2 reactions with primary alkyl halides and sulfonates to yield the corresponding diethylalkylamines. nih.govresearchgate.netacs.orgcdnsciencepub.comcdnsciencepub.comacs.orglibretexts.orgacs.org A detailed study of the reaction of this compound with n-dodecyl bromide in THF revealed that the S_N2 substitution proceeds via a trisolvated-monomer-based transition structure. nih.govacs.orgnih.govfigshare.com
The reaction with alkyl sulfonates is more complex. In the case of n-octyl benzenesulfonate (B1194179), S_N2 substitution is a minor pathway, with the major product resulting from N-sulfonation. nih.govacs.orgnih.gov The S_N2 pathway in this case proceeds through a disolvated monomer, likely involving a cyclic transition state. nih.govresearchgate.netnih.gov The differing solvation requirements for the S_N2 and N-sulfonation pathways lead to a concentration-dependent chemoselectivity. nih.govnih.gov
| Substrate | Major Pathway(s) | Transition State (in THF) |
| n-Dodecyl Bromide | S_N2 and E2 | Trisolvated Monomer nih.govacs.orgnih.govfigshare.com |
| n-Octyl Benzenesulfonate | N-Sulfonation (major), S_N2 (minor) | Disolvated Dimer (N-sulfonation), Disolvated Monomer (S_N2) nih.govresearchgate.netnih.gov |
Competing E2 Elimination Pathways and Chemoselectivity Factors
In reactions with alkyl halides, S_N2 substitution is often in competition with E2 elimination. nih.govlibretexts.org The reaction of this compound with n-dodecyl bromide, for example, yields a mixture of substitution and elimination products. nih.govacs.orgnih.govfigshare.com Interestingly, the ratio of these products is largely independent of the concentrations of the reactants, suggesting that both reactions proceed through transition states with the same aggregation and solvation state, namely a trisolvated monomer. nih.govacs.orgnih.govfigshare.com This contrasts with the behavior of sodium diisopropylamide, where 1-halooctanes undergo exclusive elimination. nih.gov
The chemoselectivity between substitution and elimination is a classic problem in organic chemistry, influenced by factors such as the structure of the substrate, the nature of the base/nucleophile, and the solvent. nih.gov With this compound, the similar transition state requirements for both pathways in the case of n-alkyl bromides lead to a lack of strong selectivity. nih.gov However, with alkyl sulfonates, elimination is not observed, and the competition is instead between S_N2 substitution and N-sulfonation, with the latter being favored, especially at low THF concentrations. nih.govacs.orgnih.gov This highlights how the nature of the leaving group can dramatically alter the reaction landscape and the observed chemoselectivity.
N-Sulfonation Reactions Promoted by this compound
The reaction of this compound (Et₂NLi) with certain sulfur-containing electrophiles, particularly alkyl benzenesulfonates, can lead to N-sulfonation products. This pathway competes with other potential reactions, such as nucleophilic substitution (SN2) and elimination (E2). nih.govacs.org Mechanistic studies involving the reaction of this compound with n-octyl benzenesulfonate in tetrahydrofuran (THF) have shown that N-sulfonation is a major pathway, often dominating over SN2 substitution, with elimination products being largely undetected. nih.govnih.gov
The chemoselectivity between N-sulfonation and SN2 alkylation is highly dependent on the concentrations of both this compound and the THF solvent. nih.gov Specifically, N-sulfonation is promoted at lower THF concentrations and higher concentrations of this compound. nih.govacs.orgnih.gov This concentration dependence is attributed to the different aggregation and solvation states of the lithium amide in the transition states for each pathway. nih.govacs.org
Kinetic, spectroscopic, and computational studies have provided detailed insights into the transition states. nih.govfigshare.com
The minor SN2 substitution pathway is understood to proceed through a disolvated monomer of this compound. nih.govacs.orgnih.gov
The dominant N-sulfonation reaction proceeds via a disolvated-dimer-based transition structure. nih.govacs.orgnih.gov This dimeric transition state has been computationally proposed to have a bicyclo[3.1.1] form, which benefits from multidentate contacts with lithium and the conservation of the Et₂NLi dimer structure. nih.govfigshare.com
The differing kinetic orders with respect to THF and this compound for the two competing reactions explain the observed concentration-dependent chemoselectivity. nih.govacs.orgnih.gov An initial addition-elimination sequence has been suggested by IRC (Intrinsic Reaction Coordinate) calculations for the N-sulfonation mechanism. nih.gov
Table 1: Effect of Reactant Concentration on Et₂NLi Reactions with n-Octyl Benzenesulfonate
| Condition | Dominant Pathway | Proposed Transition State | Source(s) |
|---|---|---|---|
| Low [THF], High [Et₂NLi] | N-Sulfonation | Disolvated-dimer-based | nih.govacs.orgnih.gov |
Addition Reactions Initiated by this compound
This compound can initiate addition reactions across unsaturated systems, acting either as a catalyst for the addition of a protic reagent or as a nucleophile itself. Its strong basicity and moderate nucleophilicity are key to these transformations.
Addition to Unsaturated Systems (e.g., Styrene (B11656), Polyacrylates) Catalyzed by this compound
This compound serves as an effective catalyst for the addition of diethylamine to activated alkenes like styrene. researchgate.netoup.comoup.com The reaction proceeds stoichiometrically to yield the corresponding addition product, 1-diethylamino-2-phenylethane. oup.comoup.com A key finding is that this reaction requires the presence of excess diethylamine in the system; this compound alone does not lead to the addition product. oup.com
Kinetic studies have elucidated the mechanism and the role of the catalyst. researchgate.netoup.com The rate of the reaction is dependent on the concentrations of styrene and the this compound catalyst, as well as the ratio of diethylamine to this compound. oup.comoup.com
Table 2: Kinetic Rate Equations for the Addition of Diethylamine to Styrene Catalyzed by Et₂NLi
| Ratio of [Et₂NH]₀ to [Et₂NLi]₀ | Rate Equation | Source(s) |
|---|---|---|
| 3.0 | υ = k[Styrene][Et₂NLi]¹·³ | researchgate.netoup.com |
The nucleophilic character of this addition reaction was confirmed through a Hammett plot analysis. researchgate.netoup.com The mechanism is believed to involve a this compound-diethylamine complex, which plays a crucial role in the addition process. oup.com This catalytic system demonstrates selectivity; for instance, the presence of butadiene in the reaction mixture does not interfere with the reactivity of styrene. researchgate.netoup.com While lithium dialkylamides like lithium diisopropylamide (LDA) have been used to initiate the anionic polymerization of methacrylates, detailed studies on this compound for the polymerization of polyacrylates are less common. acs.org
Condensation Pathways with Carbonyl Compounds (e.g., Aldehydes, Ketones)
This compound, as a strong, non-nucleophilic base, is well-suited for promoting condensation reactions of carbonyl compounds, such as the aldol (B89426) condensation. numberanalytics.comlumenlearning.com The fundamental role of the base is to deprotonate the α-carbon of an aldehyde or ketone to generate a resonance-stabilized enolate ion. wikipedia.orgkhanacademy.orgorganic-chemistry.org This enolate then acts as a carbon-centered nucleophile.
The general mechanism involves two main stages:
Enolate Formation: this compound abstracts an α-hydrogen from a carbonyl compound to irreversibly form a lithium enolate. numberanalytics.comorganic-chemistry.org
Nucleophilic Addition: The newly formed enolate attacks the electrophilic carbonyl carbon of a second molecule (which can be the same or different), forming a β-hydroxy aldehyde or ketone, known as an aldol adduct. numberanalytics.comlumenlearning.comwikipedia.org
This initial product can then undergo dehydration, often upon heating or under acidic/basic conditions, to yield an α,β-unsaturated carbonyl compound, which is the final product of an aldol condensation. lumenlearning.comwikipedia.org Using a strong, sterically hindered base like a lithium dialkylamide allows for the quantitative, kinetically controlled formation of the enolate before the addition of the second carbonyl partner, which is particularly useful in crossed or mixed aldol reactions to prevent unwanted side products. lumenlearning.comorganic-chemistry.orgmasterorganicchemistry.com
Computational DFT analyses on the related lithium dimethylamide (LMA) have shown that the condensation with aldehydes proceeds through a stable complex, followed by a transition state involving the rotation of the aldehyde, leading to the final addition product. researchgate.net
Table 3: General Steps in this compound-Promoted Aldol-Type Condensations
| Step | Description | Role of this compound | Source(s) |
|---|---|---|---|
| 1 | Enolate Formation | Acts as a strong base to abstract an α-proton from the carbonyl compound. | numberanalytics.comlumenlearning.comorganic-chemistry.org |
| 2 | Nucleophilic Attack | The resulting lithium enolate acts as the nucleophile. | wikipedia.orgkhanacademy.org |
| 3 | Protonation | The resulting alkoxide is protonated during workup to give the aldol adduct. | lumenlearning.com |
Rearrangement Reactions and Isomerizations Facilitated by this compound
This compound is a powerful reagent for effecting rearrangement and isomerization reactions, most notably in the conversion of epoxides to other functional groups.
Oxirane to Allylic Alcohol Conversions Using this compound
The base-promoted isomerization of epoxides (oxiranes) to allylic alcohols is a synthetically valuable transformation for which this compound (often abbreviated as LDEA) is a classic and effective reagent. sci-hub.sewikipedia.org This reaction generally proceeds via a β-elimination mechanism. wikipedia.orgresearchgate.netnih.gov The base abstracts a proton from a carbon adjacent (β-position) to the epoxide ring, which is followed by the concerted opening of the oxirane ring to form a lithium alkoxide of the corresponding allylic alcohol. wikipedia.org Subsequent aqueous workup neutralizes the alkoxide to yield the final product.
The reaction is typically a syn-elimination process, where the base abstracts a proton on the same face of the molecule as the epoxide oxygen. sci-hub.se The regioselectivity of the proton abstraction is influenced by steric and electronic factors, with deprotonation usually occurring at the least sterically hindered or most acidic position. wikipedia.org
However, the β-elimination pathway is not exclusive. Depending on the substrate's structure and conformational features, a competing α-elimination (or α-lithiation) can occur, where a proton is abstracted from one of the epoxide ring carbons. researchgate.netnih.gov This α-lithiated intermediate can then rearrange to form a ketone. researchgate.netnih.gov Computational studies suggest that both β-elimination and α-lithiation mechanisms can be operational simultaneously, and the product distribution depends on the specific conformational characteristics of the epoxide substrate. researchgate.netresearchgate.net
Table 4: Product Distribution in Rearrangement of Epoxides with this compound
| Epoxide Substrate | Major Product(s) | Minor Product(s) | Proposed Major Pathway | Source(s) |
|---|---|---|---|---|
| Cyclohexene (B86901) oxide | 2-Cyclohexen-1-ol | Cyclohexanone (B45756) | β-Elimination | sci-hub.se |
| 3,4-Epoxycyclooctene | 3-Cyclooctenone, cis-Bicyclo[3.3.0]oct-7-en-endo-2-ol | - | α- and β-Elimination | researchgate.net |
Concerted Elimination Mechanisms in this compound-Mediated Transformations
This compound can induce elimination reactions that proceed through a concerted mechanism, specifically the E2 (bimolecular elimination) pathway. nih.govacs.org In a concerted elimination, the abstraction of a proton by the base and the departure of the leaving group occur in a single, simultaneous step, passing through a single transition state without the formation of an intermediate. numberanalytics.comlibretexts.org
A clear example is the reaction of this compound with n-dodecyl bromide in THF. nih.govacs.orgnih.gov This reaction results in a competition between SN2 substitution and E2 elimination. nih.govresearchgate.net Rate studies have shown that both the substitution and elimination reactions proceed via trisolvated-monomer-based transition structures. nih.govacs.orgnih.gov A significant finding from these studies is that the ratio of elimination to substitution products is largely insensitive to changes in the concentration of either the lithium amide or the solvent, which is a direct consequence of both pathways proceeding via isomeric transition states with the same solvation and aggregation numbers. nih.gov
Another instance of a concerted mechanism is the reaction of chlorobenzene (B131634) with this compound, which is proposed to proceed through a concerted elimination to form benzyne. caltech.edu The E2 mechanism requires a specific stereochemical arrangement, typically an anti-periplanar geometry, where the proton to be abstracted and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. ulethbridge.ca This requirement influences the reactivity of cyclic and acyclic substrates.
Chelation-Controlled Reactivity in this compound Systems
Chelation control represents a powerful strategy for influencing the reactivity and selectivity of organometallic reagents, and this compound (LDEA) systems are no exception. The coordination of the lithium cation to a Lewis basic functional group, either within the substrate (intramolecularly) or from an external additive (intermolecularly), can profoundly alter the structure of the transition state, thereby dictating the reaction's outcome. This control element can lead to significant rate accelerations and high levels of regio- and stereoselectivity that would be unattainable otherwise.
Mechanistic studies have revealed that the aggregation and solvation state of LDEA are critical to its reactivity. In coordinating solvents like tetrahydrofuran (THF), LDEA typically exists as a disolvated dimer. nih.gov However, reactions often proceed through lower-order aggregates, such as monomers, which are formed in a pre-equilibrium step. Chelation can stabilize these monomeric transition states, providing lower energy pathways and enhancing reaction rates.
A clear demonstration of intramolecular chelation control is observed in the comparative reactions of LDEA with n-alkyl bromides versus n-alkyl benzenesulfonates. nih.govacs.orgnih.gov While n-dodecyl bromide undergoes substitution and elimination via a trisolvated LDEA monomer, the reaction with n-octyl benzenesulfonate follows a different mechanistic path due to the presence of the sulfonate group. nih.gov In this case, the sulfonate group acts as an internal, bidentate chelating ligand for the lithium ion. This chelation results in the displacement of one of the coordinating THF solvent molecules, leading to a more organized, cyclic, disolvated monomeric transition state for the SN2 substitution. nih.govacs.orgnih.gov This change in the transition state structure also alters the chemoselectivity of the reaction, favoring N-sulfonation at lower THF concentrations. nih.gov
Table 1: Comparison of LDEA Reactions with Chelating vs. Non-Chelating Substrates
| Substrate | Leaving Group | Chelating Moiety | Proposed Transition State (for SN2) | Primary Reaction(s) | Citation |
|---|---|---|---|---|---|
| n-Dodecyl bromide | Bromide | None | Trisolvated Monomer | SN2 Substitution, E2 Elimination | nih.gov |
| n-Octyl benzenesulfonate | Benzenesulfonate | Sulfonate (O,O) | Disolvated Monomer (Cyclic) | SN2 Substitution, N-Sulfonation | nih.govacs.orgnih.gov |
The power of chelation control is also evident in complex total synthesis. In the synthesis of phorboxazole B, LDEA was uniquely capable of mediating the lithiation of a methyloxazole fragment with complete regio- and stereoselectivity. williams.edu This high degree of control is attributed to an equilibration process wherein the amine facilitates the conversion of a kinetically formed lithiated species to the thermodynamically more stable isomer, which is likely stabilized by chelation involving the oxazole (B20620) ring. williams.edu The subsequent reaction with a lactone electrophile afforded a hemiketal as a single isomer, a result crucial for the success of the synthesis. williams.edu
Beyond intramolecular substrate control, chelation can be exerted through external additives. In the lateral deprotometallation of methylated azines like picolines and quinolines using LDEA, the direct trapping of the resulting organolithium intermediate can be challenging. The introduction of a zinc chloride chelate as an in-situ trap has been shown to be an effective strategy. researchgate.netsciprofiles.com The lithiated intermediate is readily transmetalated to a more stable organozinc species, which can then be functionalized, demonstrating how an external chelating agent can effectively guide the reaction pathway. researchgate.net
Table 2: Examples of LDEA-Mediated Deprotometallation with Chelate Trapping
| Substrate | Base/Additive | Electrophile | Product Type | Role of Chelation | Citation |
|---|---|---|---|---|---|
| 2-Picoline | LDEA / ZnCl₂·TMEDA | Benzoyl chloride | Acylated picoline | Trapping of lithiated intermediate | researchgate.net |
| 4-Picoline | LDEA / ZnCl₂·TMEDA | Benzoyl chloride | Acylated picoline | Trapping of lithiated intermediate | researchgate.net |
| 2-Methylquinoline | LDEA / ZnCl₂·TMEDA | Benzoyl chloride | Acylated quinoline | Trapping of lithiated intermediate | researchgate.net |
Stereochemical and Regiochemical Control in Reactions Involving Lithium Diethylamide
Regioselective Enolate Formation with Lithium Diethylamide
The reaction of unsymmetrical ketones with a base can potentially lead to the formation of two different regioisomeric enolates. udel.edu The ability to selectively produce one regioisomer over the other is crucial for controlling the outcome of subsequent reactions, such as alkylations and aldol (B89426) additions. makingmolecules.comlibretexts.org
Steric and Electronic Factors Governing Regioselectivity in Deprotonations
The regioselectivity of enolate formation is primarily governed by a combination of steric and electronic factors. udel.edu
Steric Factors: this compound is a sterically hindered base. uwindsor.ca This bulkiness favors the abstraction of a proton from the less sterically hindered α-carbon, leading to the formation of the "kinetic" enolate. udel.edumakingmolecules.com This is because the approach of the bulky base to the more substituted α-carbon is disfavored due to steric repulsion. uwindsor.ca
Electronic Factors: The acidity of the α-protons also plays a role. In the absence of other electronic influences, protons on a less substituted carbon are generally more acidic. However, the presence of an additional activating group, such as an ester or a phenyl group, can significantly increase the acidity of the adjacent protons, making that site the preferred location for both kinetic and thermodynamic deprotonation. uwindsor.ca
Strategies for Control of Kinetic vs. Thermodynamic Enolate Ratios
The ratio of kinetic to thermodynamic enolates can be controlled by carefully selecting the reaction conditions. udel.edulibretexts.org
Kinetic Control: To favor the formation of the kinetic enolate, the reaction is typically carried out at low temperatures (e.g., -78 °C) using a strong, sterically hindered base like lithium diisopropylamide (a close relative of this compound) in a stoichiometric amount or slight excess. wikipedia.orgwikipedia.org The low temperature and the irreversible nature of the deprotonation with a strong base "lock" the enolate in its kinetic form. udel.edu The ketone is added to the base to ensure the base is always in excess, preventing the ketone from acting as a proton shuttle that could lead to equilibration. wikipedia.org
Thermodynamic Control: The thermodynamic enolate, which is the more substituted and generally more stable enolate, is favored under conditions that allow for equilibrium to be established. udel.edumasterorganicchemistry.com This is typically achieved by using a weaker base (where the pKa difference between the base and the ketone is not as large), higher reaction temperatures, or by using a substoichiometric amount of a strong base. udel.eduuwindsor.ca Under these conditions, the initially formed kinetic enolate can revert to the starting ketone and subsequently form the more stable thermodynamic enolate. udel.edu
The table below summarizes the conditions for selective enolate formation:
| Enolate Type | Conditions | Base Characteristics | Temperature | Result |
| Kinetic | Irreversible deprotonation | Strong, sterically hindered (e.g., LDA) | Low (e.g., -78 °C) | Less substituted enolate is major product. udel.edulibretexts.orglibretexts.org |
| Thermodynamic | Reversible deprotonation | Weaker base or substoichiometric strong base | Higher | More substituted, more stable enolate is major product. udel.edulibretexts.orglibretexts.org |
Diastereoselectivity in this compound-Mediated Reactions
Beyond regioselectivity, controlling the diastereoselectivity of reactions involving this compound-generated enolates is crucial for the synthesis of molecules with multiple stereocenters.
Influence of Transition State Geometries on Diastereomeric Product Ratios
The diastereomeric outcome of reactions such as aldol additions is heavily influenced by the geometry of the transition state. almerja.com A commonly invoked model is the Zimmerman-Traxler transition state, which proposes a six-membered chair-like arrangement involving the lithium cation, the enolate oxygen, and the carbonyl group of the electrophile. almerja.com The relative energies of the different possible chair conformations, which are dictated by steric interactions between the substituents on the enolate and the electrophile, determine the predominant diastereomer formed. almerja.com For instance, in the reaction of a preformed lithium enolate of cyclohexanone (B45756) with benzaldehyde, the anti isomer is the preferential product under kinetically controlled conditions. almerja.com
Role of this compound in Stereoselective Carbon-Carbon Bond Formation
This compound plays a key role in setting the stage for stereoselective carbon-carbon bond formation by controlling the geometry of the enolate. almerja.comthieme-connect.de Acyclic ketones can form either E or Z enolates, and the geometry of the enolate can have a profound impact on the diastereoselectivity of subsequent reactions. For example, the reaction of 2,2-dimethyl-3-hexanone (B1296249) with LDA predominantly gives the Z-enolate, which then reacts in an aldol addition to strongly favor the syn-diastereomer under kinetic control. almerja.com The stereoselective formation of carbon-carbon bonds is a cornerstone of organic synthesis, and lithium amide bases are instrumental in many such transformations. beilstein-journals.orgvanderbilt.edu
The following table illustrates the influence of enolate geometry on the diastereoselectivity of an aldol reaction:
| Ketone | Base | Enolate Geometry | Aldol Product (Kinetic Control) |
| 2,2-dimethyl-3-hexanone | LDA | Z-enolate (98%) | syn-diastereomer favored almerja.com |
Enantioselective Processes and Chiral this compound Derivatives
While this compound itself is achiral, the development of chiral lithium amide bases has opened the door to enantioselective transformations. bham.ac.uk These chiral bases can differentiate between enantiotopic protons in a prochiral substrate, leading to the formation of an enantiomerically enriched enolate. bham.ac.uk This enolate can then react with an electrophile to produce a chiral product. bham.ac.uk
Alternatively, the chiral lithium amide can act as a chiral auxiliary that remains complexed to the achiral enolate, directing the approach of an electrophile to one face of the enolate over the other. bham.ac.uk The use of chiral lithium amides has been successfully applied to a variety of reactions, including the desymmetrization of prochiral ketones and the enantioselective rearrangement of epoxides to allylic alcohols. acs.orgacs.org The enantioselectivity of these reactions can often be enhanced by the addition of salts like lithium chloride. Significant research has focused on designing and synthesizing new chiral ligands for lithium to improve the enantiomeric excess (ee) in these processes. acs.orgiupac.org For example, chiral lithium amides derived from (R)-phenylglycine have been shown to be effective in the enantioselective deprotonation of cyclohexene (B86901) oxide, yielding (S)-2-cyclohexen-1-ol with up to 80% ee. acs.orgacs.org
The table below provides examples of enantioselective reactions mediated by chiral lithium amides:
| Substrate | Chiral Base Type | Reaction Type | Product | Enantiomeric Excess (ee) |
| Prochiral 4-substituted cyclohexanones | (R,R)-bis(1-phenylethyl)amide | Deprotonation-silylation | (S)-silyl enol ether | up to 95% ee |
| Cyclohexene oxide | (S)-proline-derived amide | Epoxide rearrangement | (R)-2-cyclohexen-1-ol | 77% ee acs.org |
| Tropinone | (R,R)-bis(1-phenylethyl)amide with LiCl | Deprotonation-acylation | Enantioenriched acylated tropinone | High ee usask.ca |
| Arylacetic acids | C2-symmetric dilithium (B8592608) amide | Alkylation | Enantioenriched α-alkylated acids | High ee nih.gov |
Design and Synthesis of Chiral Lithium Amides for Asymmetric Induction
The rational design of chiral lithium amides is fundamental to their success in asymmetric synthesis. These reagents are essentially chiral versions of common achiral bases like lithium diisopropylamide (LDA) or this compound. iupac.org The core principle involves introducing chirality into the amide structure, which then imparts stereochemical control during a deprotonation or addition reaction.
Design Principles: The design of effective chiral lithium amides is often inspired by the structure of lithium diisopropylamide (LDA) and incorporates several key features: purdue.edu
Chiral Scaffold: The synthesis typically starts with a readily available, enantiomerically pure molecule, such as an amino acid or a chiral amine like (R)- or (S)-1-phenylethylamine. iupac.orgpurdue.edu
Steric Bulk: Bulky substituents are incorporated near the amide nitrogen to provide the necessary steric hindrance for stereochemical discrimination. purdue.edu This bulk helps create a well-defined and rigid transition state.
Chelation: Many successful chiral amides feature an additional heteroatom (like oxygen or another nitrogen) positioned to chelate the lithium cation. This internal ligation creates a more rigid, cyclic conformation, which enhances the transfer of chirality from the amide to the substrate. acs.org For example, chiral ethanolamine (B43304) substructures have been shown to be effective in promoting stereoinduction. acs.org
Symmetry: C2-symmetric chiral amides, such as those derived from bis(phenylethyl)amine, have proven to be highly effective, often providing excellent levels of asymmetric induction. iupac.org
Synthesis: The synthesis of the precursor chiral secondary amines is generally straightforward. A common method involves the condensation of a chiral primary amine with a suitable ketone or aldehyde to form an imine, which is then reduced. iupac.org The final chiral lithium amide is typically generated in situ just before use by treating the chiral secondary amine with an organolithium reagent, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. acs.org
For instance, chiral amides can be prepared from amino acids, which provides access to a diverse range of structures. purdue.edu The process might involve the reduction of an amide formed between an amino acid derivative and another amine. purdue.edu The resulting chiral amine is then deprotonated with n-BuLi to yield the active chiral lithium amide base.
Applications in Enantioselective Alkynylation and Other Transformations
Chiral lithium amides act as non-covalent, or "traceless," chiral auxiliaries. They form mixed aggregates with organolithium reagents or lithium enolates, creating a chiral environment that directs the subsequent reaction with an electrophile. escholarship.orgnih.gov This strategy has been successfully applied to various transformations, including enantioselective alkylations, aldol reactions, and conjugate additions. escholarship.orgacs.org
A significant application is the enantioselective alkynylation of aldehydes, which produces chiral propargylic alcohols. These products are valuable synthetic intermediates. nih.gov In these reactions, the chiral lithium amide often forms a mixed aggregate with a lithium acetylide. acs.org This complex then delivers the acetylide to one face of the aldehyde carbonyl group preferentially, resulting in an enantiomerically enriched product.
Research has shown that lithium acetylides can form noncovalent 1:1 mixed aggregates with chiral lithium amides, such as those derived from 3-aminopyrrolidine. acs.org Spectroscopic studies and DFT computations have revealed that these complexes possess a core N–Li–C–Li structure that effectively positions the acetylide for a stereoselective attack on the aldehyde. acs.org
The effectiveness of these reactions can be influenced by several factors, including the structure of the chiral amide, the solvent, and the presence of additives like lithium halides. The table below summarizes representative results for the enantioselective alkynylation of aromatic aldehydes using a chiral lithium amide system.
| Aldehyde Substrate | Chiral Amine Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Benzaldehyde | (S)-N-benzyl-1-(pyrrolidin-3-yl)methanamine | 80 | 81 | acs.org |
| 4-Methoxybenzaldehyde | (S)-N-benzyl-1-(pyrrolidin-3-yl)methanamine | 75 | 85 | acs.org |
| 4-Chlorobenzaldehyde | (S)-N-benzyl-1-(pyrrolidin-3-yl)methanamine | 85 | 78 | acs.org |
| 2-Naphthaldehyde | (S)-N-benzyl-1-(pyrrolidin-3-yl)methanamine | 90 | 82 | acs.org |
Beyond alkynylation, chiral lithium amides have been employed in the enantioselective synthesis of propargylamines. One approach involves the reaction of chiral N-sulfinylimines with lithium acetylides. The chiral sulfinyl group directs the addition of the acetylide to the imine, affording diastereomerically pure N-sulfinyl propargylamines, which are precursors to chiral primary amines. beilstein-journals.org Another strategy involves the direct alkylation of aldehyde-derived hydrazones with propargyl bromides in the presence of a chiral lithium amide, providing access to α-alkylated aldehydes with high asymmetric induction. grafiati.com
These examples demonstrate the power of chiral lithium amides, as analogues of this compound, to control stereochemistry in crucial carbon-carbon bond-forming reactions, enabling the asymmetric synthesis of complex molecules from simple precursors.
Computational and Theoretical Studies of Lithium Diethylamide Reactivity and Structure
Density Functional Theory (DFT) Applications to Lithium Diethylamide Systems
Density Functional Theory (DFT) is a cornerstone of computational research on lithium amide bases. nih.gov It offers a balance between computational cost and accuracy, enabling the study of relatively large systems that include multiple solvent molecules, which are crucial for accurately modeling the behavior of organolithium reagents in solution. DFT calculations have been instrumental in rationalizing experimental observations that are otherwise difficult to interpret.
Experimental evidence, primarily from NMR spectroscopy, shows that this compound exists predominantly as a dimer in ethereal solvents like tetrahydrofuran (B95107) (THF). researchgate.net DFT calculations have been employed to corroborate these findings and to provide a more detailed structural and energetic understanding. Computational studies, often using a model system like lithium dimethylamide (LiNMe₂) for conformational simplicity, have successfully modeled the aggregation states of lithium amides. nih.govresearchgate.net
DFT studies have shown that the trends in calculated dimerization free energies for various lithium dialkylamides are in good agreement with their experimentally observed aggregation states in THF. researchgate.net For this compound, computational models suggest that the dimer is the most stable aggregate in THF and is typically disolvated. researchgate.net The "microsolvation" model, where a small number of explicit solvent molecules are included in the calculation, has proven effective. However, studies have also shown that the choice of model solvent is critical; for instance, substituting the computationally less demanding dimethyl ether for THF can introduce significant errors in the calculated dimerization free energies. researchgate.net
The solvation of this compound aggregates is a key factor governing their stability and reactivity. DFT calculations can quantify the energetics of solvent binding. For example, calculations on lithium enolates, which share structural similarities with lithium amides, have shown that DFT correctly predicts the tetramer as the major species in THF, highlighting the method's utility in capturing the interplay between aggregation and solvation. researchgate.net
Table 1: Calculated Dimerization and Solvation Data for Lithium Amides from Computational Studies
| Compound System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Lithium Dialkylamides (LDA, LiTMP, LiHMDS) in Ether | B3LYP DFT | Calculated dimerization free energies correlate well with observed aggregation states in THF. | researchgate.net |
| This compound (Model) in THF | B3LYP/6-31G(d) | The disolvated dimer is identified as a key stable aggregate. | researchgate.net |
Note: LiTMP is lithium tetramethylpiperidide; LiHMDS is lithium hexamethyldisilazide. These related compounds are often studied to establish trends.
A significant application of DFT is the calculation of transition state (TS) geometries for reactions involving this compound. This provides a snapshot of the highest energy point along the reaction coordinate, revealing the specific atoms and bonds involved in the bond-breaking and bond-forming processes.
In a detailed study of the reaction between this compound and an n-alkyl bromide in THF, which results in a mixture of Sₙ2 substitution and E2 elimination products, DFT calculations were used to explore various plausible transition structures. nih.gov The kinetic data for this reaction indicated a rate law with a fractional order (0.5) in this compound and a second-order dependence on THF concentration. nih.gov This experimental result suggests a mechanism involving a monomeric species that is in equilibrium with the predominant dimer. DFT calculations supported this by identifying trisolvated-monomer-based transition structures for both the Sₙ2 and E2 pathways. nih.gov
Conversely, the reaction of this compound with an n-octyl benzenesulfonate (B1194179) showed different kinetic behavior and, consequently, a different transition state was implicated. nih.govcornell.edunih.gov This reaction yields a mix of Sₙ2 substitution and N-sulfonation products, with the product ratio being concentration-dependent. nih.gov Rate studies pointed to two competing pathways: the minor Sₙ2 pathway proceeds via a disolvated monomer, while the major N-sulfonation pathway involves a disolvated-dimer-based transition structure. nih.govcornell.edunih.gov DFT calculations provided geometric models for these transition states, suggesting a cyclic TS for the monomer-based substitution and a bicyclo[3.1.1] form for the dimer-based sulfonation. nih.govcornell.edunih.gov
Beyond just the geometry of transition states, DFT can be used to calculate their energies, providing an estimate of the activation energy (or more precisely, the enthalpy of activation, ΔH‡) for a given reaction pathway. nih.gov While the absolute calculated activation energies can be high and may not perfectly match experimental values due to approximations in the models, the relative energies between competing pathways are often highly informative. nih.gov
In studies of related lithium amides, DFT has been used to analyze the condensation of lithium dimethylamide on aldehydes. researchgate.net These calculations mapped out the reaction pathway from an initial docking complex, through a transition state, to the final addition product. researchgate.net The analysis of the relative heights of the activation barriers successfully explained the kinetic versus thermodynamic product distributions observed in reactions involving mixed aggregates. researchgate.net This demonstrates the predictive power of DFT in determining which reaction pathway is kinetically favored (lower activation barrier) versus which leads to the most stable product (thermodynamic control). researchgate.net
Table 2: Summary of DFT-Modeled Reaction Pathways for this compound
| Reactants | Reaction Type | Proposed Reactive Species (from Kinetics & DFT) | Key Computational Finding | Reference |
|---|---|---|---|---|
| Et₂NLi + n-Dodecyl Bromide | Sₙ2/E2 | Trisolvated Monomer | Relative activation enthalpies supported a common monomer-based pathway for both substitution and elimination. | nih.gov |
| Et₂NLi + n-Octyl Benzenesulfonate | Sₙ2 | Disolvated Monomer | A cyclic transition structure was computationally suggested for the minor substitution pathway. | nih.govcornell.edunih.gov |
Modeling Transition Structures for this compound-Mediated Reactions
Advanced Computational Methods (e.g., Ab Initio, Molecular Dynamics) in this compound Research
While DFT is the workhorse, other computational methods provide complementary information. Ab initio methods, which are based on first principles of quantum mechanics without the empirical parameterization inherent in some DFT functionals, are often used for higher accuracy calculations, especially for energy evaluations. The Møller-Plesset perturbation theory (MP2) is a common ab initio method used in this context. For instance, single-point energy calculations at the MP2 level are often performed on DFT-optimized geometries (e.g., MP2//B3LYP) to refine the energy predictions, as this can provide superior correlations between theory and experiment, particularly for highly solvated species. nih.gov In studies of this compound and related amides, MP2 calculations have been essential for obtaining more reliable activation free energies and for studying deaggregation processes. nih.govnih.gov
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. ndsu.edu Ab initio molecular dynamics (AIMD) combines molecular dynamics with on-the-fly electronic structure calculations (often DFT), allowing for the simulation of chemical reactions and dynamic processes without a pre-parameterized force field. ndsu.eduresearchgate.netndsu.edursc.org While AIMD studies are computationally intensive, they are powerful for exploring diffusion pathways and reaction dynamics. ndsu.edundsu.edu Although specific AIMD studies focusing solely on this compound are not widespread in the literature, the methodology has been extensively applied to other lithium-containing systems, such as electrolytes in lithium-ion batteries, to simulate ion transport and decomposition pathways. researchgate.netndsu.edursc.org For this compound, MD simulations could, in principle, be used to simulate the dynamic equilibrium between monomers and dimers, the exchange of solvent molecules, and the conformational changes that occur during a reaction.
Correlation of Computational Predictions with Experimental Observations (NMR, Kinetics)
The ultimate validation of any computational model is its ability to reproduce and explain experimental data. In the study of this compound, the synergy between computational predictions and experimental kinetics and NMR spectroscopy is particularly strong.
Kinetic studies provide rate laws that give the order of reaction with respect to each component. nih.gov As seen in the reactions of this compound with alkyl halides and sulfonates, the observed fractional and integer orders in [Et₂NLi] and [THF] provide direct clues about the number of molecules of each species present in the rate-limiting transition state. nih.gov Computational studies then provide a structural and energetic basis for these findings, confirming that a trisolvated monomer can arise from a dimer in equilibrium (consistent with a 0.5 order in amide) or that a disolvated dimer can be the reacting species (consistent with a first order in amide). nih.gov
NMR spectroscopy provides a window into the structure of the dominant species in solution. For lithium amides, parameters such as ¹H-⁷Li and ¹³C-⁶Li coupling constants and chemical shifts are sensitive to the aggregation and solvation state. researchgate.net Computational studies have been successful in predicting these NMR parameters. For example, DFT and MP2 studies on model lithium amides have shown that calculated coupling constants vary with solvent coordination and that including explicit solvent molecules in the calculation improves the agreement with experimental data. researchgate.net This correlation allows for the confident assignment of solution structures, confirming, for instance, that this compound exists as a disolvated dimer in THF solution at concentrations relevant to synthetic applications. researchgate.net
Advanced Spectroscopic Characterization of Lithium Diethylamide Species
Multinuclear NMR Spectroscopy (⁶Li, ¹³C, ¹⁵N) for Solution Structure Elucidation of Lithium Diethylamide
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the solution-state structures of organolithium compounds like this compound. By utilizing isotopes such as ⁶Li, ¹³C, and ¹⁵N, researchers can gain detailed insights into aggregation states, solvation, and dynamic exchange processes that are often inaccessible through standard ¹H NMR alone.
The aggregation state of this compound in solution is highly dependent on the solvent environment. In non-coordinating solvents, LDA tends to form higher-order aggregates. However, in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF), these aggregates are typically broken down into smaller, more reactive species.
Studies using ⁶Li and ¹⁵N NMR spectroscopy on this compound solvated by various ethers have identified a range of aggregation states, including cyclic dimers and trimers, as well as four-, five-, and six-rung ladders. capes.gov.br The symmetries of these aggregates play a crucial role in interpreting the complex NMR spectra and understanding the equilibria between different species in solution. capes.gov.br For instance, in THF, this compound predominantly exists as a disolvated dimer. nih.gov
The solvation number, which is the number of solvent molecules directly coordinated to the lithium cation in an aggregate, can also be determined using NMR techniques. Colligative measurements, in conjunction with NMR data, have been used to establish the solvation states of related lithium amides, demonstrating, for example, the existence of bis-solvated dimers.
Table 1: Aggregation and Solvation States of Lithium Amides in Solution
| Lithium Amide Species | Solvent | Predominant Aggregation State | Solvation State | Spectroscopic Method(s) |
|---|---|---|---|---|
| This compound | THF/Hydrocarbon | Dimer | Disolvated | ⁶Li, ¹⁵N NMR |
| Lithiated Cyclohexanone (B45756) Phenylimine | THF/Hydrocarbon | Dimer | Bis-solvated | ⁶Li, ¹⁵N NMR, Colligative Measurements |
This table provides a summary of representative aggregation and solvation states of lithium amides as determined by NMR spectroscopy.
This compound aggregates in solution are not static entities but are involved in dynamic exchange processes. Dynamic NMR (DNMR) spectroscopy is a key technique for studying these intermolecular exchanges, which can involve the exchange of lithium ions, amide groups, or solvent molecules between different aggregate species. oxfordsciencetrove.comnih.gov
Variable temperature (VT) NMR studies can reveal the presence of dynamic processes. As the temperature changes, the rate of exchange can move from being slow on the NMR timescale (resulting in separate signals for each species) to fast (resulting in averaged signals). oxfordsciencetrove.com By analyzing the changes in the NMR spectra with temperature, it is possible to determine the rates and activation barriers of these exchange processes. nih.gov For example, dynamic processes within trimeric and ladder structures of this compound have been detected using these methods. capes.gov.br
Two-dimensional exchange spectroscopy (EXSY) is another powerful DNMR technique that can directly probe exchange pathways. oxfordsciencetrove.comnih.gov In a ⁶Li,⁶Li-EXSY experiment, cross-peaks between different ⁶Li signals indicate that lithium ions are exchanging between the corresponding aggregates. The intensity of these cross-peaks can be used to quantify the exchange rates. Such studies have been instrumental in understanding the fluxional behavior of mixed aggregates involving lithium amides. researchgate.net
Diffusion-Ordered NMR Spectroscopy (DOSY) has emerged as a valuable technique for determining the size of molecular and supramolecular species in solution. nih.govnih.govsemanticscholar.org This method separates NMR signals based on the diffusion coefficient of the corresponding species, with larger aggregates diffusing more slowly than smaller ones. semanticscholar.org
By correlating the diffusion coefficient with the formula weight of known standards, it is possible to estimate the molecular weight and, consequently, the aggregation number of this compound species in solution. nih.govnih.gov ⁶Li DOSY is particularly useful for directly probing the lithium-containing aggregates, providing a clear distinction between different aggregation states like dimers and tetramers. nih.govsemanticscholar.org
For example, ¹³C INEPT DOSY has been successfully applied to study THF-solvated lithium diisopropylamide (LDA), a closely related lithium amide, confirming its existence as a dimer in THF solution. nih.gov The technique is sensitive enough to distinguish between different solvated species and even between geometric isomers. nih.gov
Table 2: Application of DOSY in Characterizing Organolithium Aggregates
| Organolithium Species | Nucleus Observed | Key Findings |
|---|---|---|
| n-Butyllithium | ¹H, ⁶Li | Confirmed the presence of tetrasolvated dimers and tetramers in THF. |
| Methyllithium | ¹³C | Revealed a tetrasolvated tetramer in diethyl ether and bis-solvated dimers with chelating diamines. |
This table illustrates the utility of DOSY in determining the aggregation states of various organolithium compounds.
Dynamic NMR Studies for Intermolecular Exchange Processes and Rates in this compound Aggregates
Crystallographic Analysis of this compound Adducts and Aggregates
While NMR spectroscopy provides invaluable information about the solution-state structures, X-ray crystallography offers a definitive view of the solid-state structures of this compound adducts and aggregates. These crystal structures reveal the precise bonding arrangements, coordination geometries of the lithium ions, and the manner in which solvent molecules are incorporated into the aggregates.
Although direct crystallographic data for unsolvated or simply solvated this compound can be challenging to obtain due to its high reactivity and tendency to form complex mixtures, the structures of various adducts and related lithium amide aggregates have been determined. These studies have provided concrete evidence for the existence of dimeric, trimeric, and even more complex ladder-like structures that are also observed in solution. capes.gov.brnih.gov
For instance, the crystal structure of a diisopropylamine (B44863) solvate of a related lithiated imine revealed a bis-solvated dimer structure. The structural motifs found in the solid state, such as the four-membered (Li-N)₂ rings in dimers, often serve as the fundamental building blocks for the more complex aggregates observed in solution. goettingen-research-online.de
In Situ Spectroscopic Techniques for Mechanistic Interrogation of this compound Reactions (e.g., FTIR, UV-Vis)
Understanding the role of this compound in chemical reactions requires monitoring the reaction as it proceeds. In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, allow for the real-time observation of reactants, intermediates, and products, providing crucial mechanistic insights. rsc.orgresearchgate.netnih.gov
In situ FTIR spectroscopy is particularly powerful for tracking changes in the vibrational modes of molecules involved in a reaction. nih.govspectroscopyonline.com For example, it can be used to monitor the deprotonation of a substrate by LDA by observing the disappearance of the N-H stretching frequency of the substrate and the appearance of new bands corresponding to the lithiated intermediate. This technique has been employed to monitor aldol (B89426) reactions initiated by lithium amides, providing data on reaction kinetics and the formation of intermediates. researchgate.net
The combination of in situ spectroscopy with other analytical methods, such as online NMR, offers a comprehensive approach to unraveling the complex mechanisms of reactions involving this compound. researchgate.net
Synthetic Methodologies and Strategic Applications of Lithium Diethylamide
Lithium Diethylamide in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates
This compound (LDA), a strong, non-nucleophilic base, plays a pivotal role in the synthesis of complex organic molecules and pharmaceutical intermediates. ontosight.aiwikipedia.org Its utility stems from its ability to deprotonate weakly acidic protons, thereby generating reactive intermediates like enolates, without adding to carbonyl groups itself. wikipedia.orgwikipedia.org This characteristic is crucial for controlling reaction pathways and achieving desired molecular architectures. The synthesis of many pharmaceuticals and valuable compounds relies on deprotonation reactions, making LDA an important reagent in this field. ontosight.ai For instance, the formation of specific enolates from ketones, a key step in many synthetic sequences, is often accomplished using LDA. masterorganicchemistry.com
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds Using this compound
The generation of carbanions and other nucleophiles through deprotonation by this compound is a foundational strategy for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. smolecule.comcambridge.org These bond-forming reactions are central to the assembly of the molecular skeletons of numerous organic compounds, including those with significant biological activity. news-medical.netnih.gov
Carbon-Carbon Bond Formation:
This compound is instrumental in forming C-C bonds, primarily through the generation of enolates from carbonyl compounds. cambridge.orgbyjus.com These enolates are potent nucleophiles that readily participate in reactions with electrophiles, such as alkyl halides, leading to the formation of a new C-C single bond at the α-position to the carbonyl group. libretexts.org182.160.97 This process, known as α-alkylation, is a cornerstone of synthetic organic chemistry. libretexts.org
The regioselectivity of enolate formation from unsymmetrical ketones can often be controlled by the choice of base and reaction conditions. masterorganicchemistry.com The use of a sterically hindered base like this compound at low temperatures typically favors the formation of the "kinetic" enolate, where the less substituted α-proton is removed. masterorganicchemistry.commakingmolecules.com This allows for the selective alkylation at the less hindered carbon, a valuable tool for directing the synthesis of specific isomers. libretexts.org
Beyond simple alkylations, LDA-generated enolates are key intermediates in various named reactions that form C-C bonds, including aldol (B89426) condensations and Claisen condensations. wikipedia.orgmasterorganicchemistry.com These reactions are fundamental for building molecular complexity.
Carbon-Heteroatom Bond Formation:
While renowned for C-C bond formation, this compound also facilitates the creation of carbon-heteroatom bonds. This often occurs through the deprotonation of a heteroatom-containing functional group, such as an amine or an alcohol, followed by reaction with an electrophile. For example, the reaction of this compound with an alkyl bromide can lead to N-alkylation, forming a new carbon-nitrogen (C-N) bond. nih.gov
The outcome of reactions involving this compound and substrates with multiple reactive sites can be influenced by factors such as the solvent and the structure of the electrophile. nih.gov For example, in the reaction with an alkyl benzenesulfonate (B1194179), this compound can participate in either N-alkylation (a C-N bond-forming SN2 reaction) or N-sulfonation. nih.gov Understanding these competing pathways is crucial for optimizing the desired C-X bond formation.
The following table summarizes representative bond-forming reactions facilitated by this compound:
| Reaction Type | Substrate(s) | Electrophile | Bond Formed | Key Feature |
| α-Alkylation | Ketone, Ester | Alkyl Halide | C-C | Formation of a new C-C bond adjacent to a carbonyl group. 182.160.97 |
| Aldol Condensation | Aldehyde, Ketone | Aldehyde, Ketone | C-C | Formation of a β-hydroxy carbonyl compound. masterorganicchemistry.com |
| N-Alkylation | Diethylamine (B46881) | Alkyl Bromide | C-N | Formation of a new C-N bond. nih.gov |
Strategic Use of this compound as a Non-Nucleophilic Base in Challenging Deprotonations
This compound is widely recognized as a strong, non-nucleophilic base, a combination of properties that makes it exceptionally useful for specific and often challenging deprotonation reactions in organic synthesis. vaia.com Its bulky diethylamino group sterically hinders it from acting as a nucleophile and attacking electrophilic centers like carbonyl carbons. wikipedia.orgfishersci.it This non-nucleophilic character is a key advantage over other strong bases like alkyllithium reagents or Grignard reagents, which can readily add to carbonyl groups. libretexts.org
The primary role of this compound is to abstract a proton from a substrate, generating a reactive anion that can then participate in subsequent reactions. vaia.com This is particularly valuable in situations where a substrate possesses both an acidic proton and an electrophilic site. For example, in the deprotonation of esters at the α-position, this compound selectively removes a proton to form an enolate without attacking the carbonyl group of the ester, a reaction that was first reported in 1950. wikipedia.orgwikipedia.org
The strength of this compound as a base is another critical factor. With the pKa of its conjugate acid, diethylamine, being approximately 36, LDA is capable of deprotonating a wide range of weakly acidic carbon acids, including ketones, esters, nitriles, and amides. wikipedia.orglibretexts.org This allows for the formation of enolates and other carbanions in high concentration, which is often necessary for efficient subsequent reactions like alkylations. libretexts.org
The following table highlights key characteristics of this compound as a non-nucleophilic base:
| Property | Description | Significance in Synthesis |
| Strong Basicity | pKa of conjugate acid (diethylamine) is ~36. wikipedia.org | Capable of deprotonating a wide range of weakly acidic C-H bonds, leading to nearly quantitative formation of the conjugate base. libretexts.org |
| Non-Nucleophilic Nature | Sterically hindered by two ethyl groups. fishersci.it | Avoids unwanted side reactions, such as addition to carbonyl groups, allowing for clean deprotonation. wikipedia.org |
| Solubility | Soluble in non-polar organic solvents like tetrahydrofuran (B95107) (THF). wikipedia.org | Enables homogeneous reaction conditions, which can lead to faster and more reproducible reactions. |
An important application of this compound's non-nucleophilic basicity is in the kinetic deprotonation of unsymmetrical ketones. Its steric bulk favors the abstraction of the less sterically hindered proton, leading to the formation of the kinetic enolate. wikipedia.org This regioselectivity is often difficult to achieve with smaller, nucleophilic bases.
Applications in Advanced Enolate Chemistry beyond Simple Deprotonation
The utility of this compound in organic synthesis extends far beyond simple deprotonation, playing a crucial role in advanced enolate chemistry. By generating enolates under controlled conditions, LDA enables chemists to direct the outcome of subsequent reactions with a high degree of precision, particularly in regioselective and stereoselective transformations.
Regioselective Enolate Alkylations
In the alkylation of unsymmetrical ketones, the formation of two different enolates is possible. The use of this compound is a key strategy for achieving regioselective alkylation by controlling which enolate is formed. masterorganicchemistry.com As a strong and sterically hindered base, LDA preferentially removes the less sterically hindered proton at the α-position of a ketone, leading to the formation of the "kinetic" enolate. libretexts.orgmasterorganicchemistry.com This process is typically carried out at low temperatures, such as -78 °C, to prevent equilibration to the more thermodynamically stable enolate. wikipedia.org
Once the kinetic enolate is formed, it can be trapped with an alkylating agent, such as an alkyl halide, to introduce an alkyl group at the less substituted α-carbon. libretexts.org This method provides a powerful tool for the synthesis of specific alkylated ketone isomers that might be difficult to obtain under thermodynamic control. masterorganicchemistry.com
The following table illustrates the principle of regioselective enolate formation using different bases:
| Base | Reaction Conditions | Major Enolate Product | Description |
| Sodium Ethoxide (NaOEt) | Protic solvent, room temperature | Thermodynamic Enolate | Favors the more substituted, thermodynamically more stable enolate. masterorganicchemistry.com |
| This compound (LDA) | Aprotic solvent (THF), -78 °C | Kinetic Enolate | Favors the less substituted, kinetically preferred enolate due to steric hindrance. wikipedia.orgmasterorganicchemistry.com |
Controlled Aldol Condensations
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.comorgosolver.com Controlling the regioselectivity and preventing self-condensation in crossed aldol reactions (reactions between two different carbonyl compounds) can be challenging. This compound offers a solution to this problem through the pre-formation of a specific enolate. masterorganicchemistry.com
By treating a ketone with LDA at low temperatures, the ketone can be quantitatively converted to its lithium enolate. makingmolecules.comwikipedia.org This pre-formed enolate can then be added to an aldehyde, which acts as the electrophile. masterorganicchemistry.com This directed aldol reaction strategy prevents the aldehyde from enolizing and undergoing self-condensation, leading to a high yield of the desired crossed aldol product. wikipedia.org This approach is particularly effective when a ketone enolate is reacted with a non-enolizable aldehyde. masterorganicchemistry.com
The use of LDA in this context allows for the synthesis of β-hydroxy carbonyl compounds with a high degree of control. orgosolver.com The reaction is typically carried out under kinetic control at low temperatures to ensure the forward aldol addition is much faster than any competing reactions. wikipedia.org
Novel Reaction Methodologies Utilizing this compound
Recent research has continued to expand the synthetic utility of this compound, uncovering novel reaction methodologies that leverage its unique properties. These new applications demonstrate the ongoing importance of this reagent in modern organic synthesis.
One area of development involves the use of this compound in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, novel tandem SNAr amination-reduction reactions have been developed where a lithium N,N-dialkylaminoborohydride reagent, which can be conceptually related to the reactivity of lithium amides, promotes both halide displacement and subsequent reduction of a nitrile. researchgate.net While not directly using LDA, this highlights the broader potential of related lithium amide species in complex transformations.
Furthermore, this compound has been employed in the synthesis of complex heterocyclic molecules, which are important scaffolds in medicinal chemistry. google.com For example, it has been used as a strong base to effect the cyclization of an intermediate in the synthesis of 5-halogenated-7-azaindoles. google.com In this process, LDA facilitates an intramolecular reaction to form the desired heterocyclic ring system.
Computational studies have also shed light on the mechanistic details of LDA-mediated reactions, which can guide the development of new synthetic methods. For instance, DFT analysis of the condensation of lithium amides with aldehydes has provided insights into the transition states and reaction pathways, which can help in predicting and controlling the outcomes of these reactions. researchgate.net
Another innovative application is the Baylis-Hillman-type carbon-carbon bond formation of alkenylphosphonates, where lithium diisopropylamide (a closely related lithium amide) initiates the reaction. acs.org This demonstrates the potential for lithium amides to facilitate bond formation at positions other than the traditional α-carbon of a carbonyl compound.
The following table provides a glimpse into some of the novel applications of this compound and related reagents:
| Reaction Type | Key Feature | Application |
| Intramolecular Cyclization | Formation of a heterocyclic ring system. | Synthesis of 5-halogenated-7-azaindoles. google.com |
| Tandem Amination-Reduction | One-pot formation of multiple bonds. | Synthesis of 2-(N,N-dialkylamino)benzylamines. researchgate.net |
| Baylis-Hillman-Type Reaction | C-C bond formation with alkenylphosphonates. | Synthesis of functionalized phosphonates. acs.org |
These examples underscore the versatility of this compound and its continuing role in enabling the discovery and development of new and efficient synthetic methodologies.
Catalytic Roles and Stoichiometric Applications of this compound
This compound, a potent, sterically hindered base, functions as both a stoichiometric reagent and a catalyst, depending on the reaction context. The distinction lies in whether the amide is consumed in the reaction or facilitates a transformation in sub-stoichiometric amounts, regenerating after each cycle. aimplas.net The transition from stoichiometric to more efficient catalytic processes is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. aimplas.net
Stoichiometric Applications:
In many applications, this compound is used in stoichiometric or excess amounts to ensure complete deprotonation of a substrate. A notable example is the stoichiometric ring-opening of hexaalkylcyclodisilazanes. dtic.mil For instance, the reaction of cyclo-(Me₂SiNMe)₂ with lithium amides, including LiNEt₂, leads to the formation of linear organosilicon products. dtic.mil These reactions proceed through the nucleophilic attack of the amide on the silicon center, breaking the Si-N bond within the ring. While related organolithium reagents (RLi) can initiate ring-opening polymerization of these systems, the reactivity is sensitive to steric hindrance. dtic.mil
Another significant stoichiometric application is in deprotonation reactions to form specific enolates or organolithium species, which then react with an electrophile. While the closely related lithium diisopropylamide (LDA) is more commonly cited for achieving kinetic control in enolate formation, the principles apply to LiNEt₂ as well. wikipedia.orgunits.it The base is consumed in the initial deprotonation step to generate the reactive intermediate.
Catalytic Roles:
This compound also demonstrates catalytic activity, particularly in addition reactions. A key example is the catalytic hydroamination of olefins. The addition of diethylamine to styrene (B11656) to produce 1-diethylamino-2-phenylethane is effectively catalyzed by LiNEt₂. oup.comacs.org In this process, the lithium amide activates the amine, facilitating its addition across the double bond. Kinetic studies of this reaction in cyclohexane (B81311) at 50°C show that the reaction rate is dependent on the concentration of both styrene and the this compound catalyst. oup.com The reaction order with respect to LiNEt₂ can be influenced by the ratio of diethylamine to the lithium amide, a phenomenon attributed to solvent effects. oup.com
The table below summarizes key findings from a study on the LiNEt₂-catalyzed addition of diethylamine to styrene. oup.com
| Parameter | Observation | Significance |
| Reactants | Diethylamine, Styrene | Formation of 1-diethylamino-2-phenylethane. oup.com |
| Catalyst | This compound (LiNEt₂) | Enables the addition reaction to proceed efficiently. oup.com |
| Reaction Order | First order in styrene. oup.com | The rate is directly proportional to the styrene concentration. oup.com |
| Catalyst Order | Fractional (1.2-1.3) at low [Et₂NH]₀/[Et₂NLi]₀ ratios; approaches 1.0 when total amine concentration is constant. oup.com | Indicates a complex role of the catalyst, possibly involving aggregation and solvent effects of the amine. oup.com |
| Solvent | Cyclohexane | A non-polar medium for the reaction. oup.com |
This table illustrates the kinetic parameters of the LiNEt₂-catalyzed hydroamination of styrene.
C-H Activation Strategies Involving this compound and Related Systems
C-H activation, the cleavage of a carbon-hydrogen bond followed by the formation of a new carbon-metal or carbon-element bond, is a powerful tool for molecular functionalization. u-tokyo.ac.jp this compound is employed in a specific type of C-H activation known as deprotometallation or lithiation, where its strong basicity is used to abstract a proton from a carbon acid.
LiNEt₂ has been effectively used for the deprotometallation of methylated azines, such as pyridines and quinolines. researchgate.net These reactions typically target the methyl group, which is the most acidic C-H bond, leading to a lithiated intermediate that can be trapped with various electrophiles. For example, the reaction of 2,4-lutidine with LiNEt₂ followed by an electrophile allows for functionalization at the methyl position. researchgate.net The efficiency and regioselectivity of these reactions can be influenced by the substrate, solvent, and the presence of additives. researchgate.net
While hindered bases like LDA are often chosen to ensure kinetic control, LiNEt₂ can be advantageous in situations where thermodynamic control is desired, targeting the most thermodynamically acidic proton. researchgate.net Research has also explored the synergistic effects of using lithium amides in combination with other metals, such as zinc, in what are termed zincate systems. These bimetallic reagents can exhibit unique reactivity in C-H activation, such as the double C-H activation of saturated diamido ligands to form diazaethene complexes. acs.org
The table below presents examples of substrates that undergo C-H activation via deprotometallation using this compound.
| Substrate Class | Specific Example | Site of Activation | Reference |
| Methylated Pyridines | 2-Picoline, 2,4-Lutidine | Methyl group C-H | researchgate.net |
| Methylated Quinolines | Methylquinolines | Methyl group C-H | researchgate.net |
| Methylated Quinoxalines | 2-Methylquinoxaline | Methyl group C-H | researchgate.net |
This table highlights substrates successfully functionalized through LiNEt₂-mediated C-H activation.
Reaction Engineering and Process Optimization for this compound-Mediated Reactions
The successful implementation of LiNEt₂-mediated reactions on a larger scale requires careful consideration of reaction engineering and process optimization. Key parameters include temperature control, solvent selection, and reactant concentrations, all of which profoundly impact reaction selectivity, yield, and safety. google.comnumberanalytics.com
Low-Temperature Reaction Control for Selectivity and Yield
Many organolithium reactions, including those involving LiNEt₂, are highly exothermic and are often conducted at low temperatures (typically -78 °C, the sublimation point of dry ice) to ensure selectivity and prevent unwanted side reactions or decomposition. units.itpharmtech.com
Enhanced Stability and Selectivity: Operating at cryogenic temperatures can also prevent the decomposition of thermally sensitive reagents and intermediates. units.itresearchgate.net For instance, in reactions involving sensitive functional groups, low temperatures can minimize side reactions, leading to higher yields and purer products. pharmtech.com In the reaction of LiNEt₂ with n-octyl benzenesulfonate, the reaction was conducted at -30 °C to manage the reactivity and selectivity between N-alkylation and N-sulfonation. nih.gov This control is essential for complex syntheses where high selectivity is paramount. pharmtech.com
Solvent Selection and Concentration Effects on Reaction Outcomes
The choice of solvent and the concentration of reagents are critical variables that dictate the aggregation state, solvation, and ultimately the reactivity and selectivity of this compound.
Aggregation and Solvation: Like other organolithium reagents, LiNEt₂ exists as aggregates in solution, with the specific structure being highly dependent on the solvent. wikipedia.org In coordinating solvents like tetrahydrofuran (THF), LiNEt₂ primarily exists as a solvated dimer. nih.gov In non-polar hydrocarbon solvents, it forms a mixture of oligomers. wikipedia.org The solvent molecules coordinate to the lithium ions, influencing the reactivity of the amide.
Impact on Reaction Pathways: The state of aggregation and solvation directly impacts the reaction mechanism. Detailed kinetic studies on the reaction of LiNEt₂ with an alkyl bromide and an alkyl benzenesulfonate in THF/toluene mixtures demonstrate this effect clearly. nih.gov
Alkylation vs. Elimination: In the reaction with 1-bromododecane, both Sₙ2 substitution and E2 elimination products were formed. The rates of both pathways showed a half-order dependence on the LiNEt₂ concentration, suggesting a monomer-based transition state is involved. nih.gov
Alkylation vs. Sulfonation: In contrast, the reaction with n-octyl benzenesulfonate yielded products of Sₙ2 substitution (N-alkylation) and N-sulfonation. The N-alkylation rate was proportional to [LiNEt₂]⁰⁵⁹, again indicating a monomer-based pathway. However, the N-sulfonation rate was first-order in [LiNEt₂], consistent with a dimer-based transition structure. nih.gov
This difference in reaction orders means that the chemoselectivity of the reaction can be controlled by altering the concentrations of LiNEt₂ and the coordinating solvent, THF. High THF concentrations favor the formation of monomers, thus promoting the Sₙ2 substitution pathway over the dimer-based N-sulfonation. nih.gov
The following table summarizes the observed effects of concentration on the reaction of LiNEt₂ with different electrophiles in THF/toluene. nih.gov
| Reaction | Pathway | Order in [LiNEt₂] | Order in [THF] | Dominant Reactive Species |
| vs. 1-Bromododecane | Sₙ2 (Alkylation) / E2 (Elimination) | ~0.5 | 2.0 | Trisolvated Monomer |
| vs. n-Octyl benzenesulfonate | Sₙ2 (N-Alkylation) | 0.59 | 1.0 | Disolvated Monomer |
| vs. n-Octyl benzenesulfonate | N-Sulfonation | 0.99 | 0 | Disolvated Dimer |
This table illustrates how reagent concentration and solvent coordination dictate the reaction mechanism and outcome by shifting the equilibrium between monomeric and dimeric LiNEt₂ species.
Future Research Directions in Lithium Diethylamide Chemistry
Development of More Sustainable and Green Chemistry Approaches for Lithium Diethylamide Reactions
The development of more environmentally benign chemical processes is a paramount goal in modern chemistry. For reactions involving this compound, this translates to several key research areas. One significant avenue is the exploration of alternative, greener solvent systems to replace traditional ethereal solvents like tetrahydrofuran (B95107) (THF), which have environmental and safety concerns. Research into bio-derived solvents or solvent-free reaction conditions is a critical step forward.
Exploration of Novel Reactivity Modes and Mechanistic Paradigms for this compound
While this compound is well-established as a strong, non-nucleophilic base for deprotonation, its full reactive potential is likely yet to be realized. vaia.comlookchem.com Future research will undoubtedly uncover new reactivity patterns and mechanistic pathways. For instance, recent studies have begun to explore the role of LDA in mediating radical reactions, a significant departure from its traditional role in polar, ionic chemistry. nih.gov Investigating single-electron transfer (SET) processes induced by LDA could open up entirely new synthetic transformations. nih.gov
Furthermore, the reactivity of LDA is intricately linked to its aggregation state and the solvent environment. wikipedia.orgnih.gov A deeper understanding of how additives and co-solvents can modulate the structure and, consequently, the reactivity of LDA will be crucial. nih.gov This could lead to the development of new reaction conditions that favor previously disfavored or unknown reaction pathways. For example, the influence of hexamethylphosphoramide (B148902) (HMPA) on LDA-mediated reactions has been shown to be complex, suggesting that a rich area of mechanistic investigation remains. nih.gov Kinetic, spectroscopic, and computational studies will be instrumental in elucidating these novel reactivity modes. acs.orgnih.govresearchgate.net
Advanced Understanding of Mixed Aggregates and Supramolecular Interactions in Solution
The solution-state structure of this compound is complex, consisting of an equilibrium of various aggregates such as dimers, trimers, and higher-order oligomers. wikipedia.orgcapes.gov.br The reactivity of LDA is not dictated by a single species but rather by the interplay of these different aggregates. nih.gov A significant frontier in LDA chemistry is the detailed characterization of these aggregates and, crucially, the mixed aggregates that form in the presence of other organolithium species, substrates, or additives like lithium halides. smolecule.comnih.govethz.ch
Advanced spectroscopic techniques, such as multinuclear NMR spectroscopy, combined with computational modeling, are powerful tools for probing these supramolecular interactions. capes.gov.bruni-bayreuth.deacs.org Understanding how the composition and structure of these mixed aggregates influence reaction rates and selectivities is a key objective. smolecule.comnih.gov This knowledge will enable the rational design of reaction conditions to favor specific aggregation states and, therefore, achieve desired chemical outcomes. The study of these complex solution-state equilibria represents a significant challenge but also holds the promise of unlocking new levels of control over LDA reactivity. uu.nlbeilstein-journals.orgrsc.org
Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Selectivity
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize many areas of chemistry, and the study of this compound reactivity is no exception. nih.gov These computational tools can analyze vast datasets from experimental and computational studies to identify complex patterns and relationships that may not be apparent through traditional analysis. researchgate.net
One of the key applications will be the development of predictive models for LDA reactivity and selectivity. acs.org By training ML algorithms on data encompassing various substrates, solvents, additives, and reaction conditions, it may become possible to accurately predict the outcome of a given LDA-mediated reaction without the need for extensive empirical screening. nih.gov Techniques like Linear Discriminant Analysis (LDA), a classification algorithm, could be employed to categorize reaction outcomes based on input parameters. thedecisionlab.comua.edulightly.ai Furthermore, AI could assist in elucidating complex reaction mechanisms by analyzing computational data and proposing plausible pathways. ucsd.edu This synergy between computational modeling, experimental data, and AI promises to accelerate the discovery and optimization of new synthetic methods involving this compound.
Design of Next-Generation Chiral this compound Derivatives for Highly Enantioselective Synthesis
The development of chiral lithium amide bases has been a significant advance in asymmetric synthesis, enabling the enantioselective deprotonation of prochiral ketones and other substrates. bham.ac.uk Future research in this area will focus on the design and synthesis of new generations of chiral LDA derivatives with enhanced enantioselectivity, broader substrate scope, and greater catalytic efficiency. nih.govnottingham.ac.uk
Rational design, guided by computational modeling and a deeper understanding of the transition state structures, will be key to creating more effective chiral ligands. acs.org The goal is to develop chiral amides that can achieve high levels of asymmetric induction for a wider range of transformations, including those that are currently challenging. capes.gov.brnih.govnih.govwikipedia.orgchemrxiv.org Furthermore, there is a strong interest in developing catalytic systems where only a small amount of the chiral lithium amide is required to achieve high enantiomeric excess, which would be a significant step towards more sustainable and cost-effective asymmetric synthesis.
Q & A
Q. How is lithium diethylamide synthesized and purified for use in organolithium reactions?
this compound is typically synthesized by reacting diethylamine with a strong lithium base (e.g., n-butyllithium) in anhydrous tetrahydrofuran (THF) or hexane under inert conditions. Purification involves vacuum distillation or recrystallization to remove unreacted amines and solvents. Aggregation states and solvation effects must be monitored via ⁶Li/¹⁵N NMR to confirm structural integrity .
Q. What experimental precautions are critical when handling this compound?
Due to its pyrophoric and moisture-sensitive nature, reactions must be conducted under inert atmospheres (argon/nitrogen) using rigorously dried solvents. Quenching with alcohols or aqueous solutions is essential for safe disposal. Kinetic studies require precise temperature control (−78°C to 25°C) to prevent side reactions .
Q. How does this compound compare to other lithium amides (e.g., LDA) in enolate formation?
this compound’s lower steric hindrance compared to lithium diisopropylamide (LDA) allows faster enolate formation under kinetic control but may reduce selectivity in polyfunctional substrates. Solvent choice (e.g., THF vs. DME) significantly influences aggregation and reactivity .
Advanced Research Questions
Q. What factors determine the competition between SN2 substitution and elimination in reactions with alkyl halides?
The reaction pathway depends on the alkyl halide’s structure, solvent polarity, and this compound’s aggregation state. For example, n-dodecyl bromide undergoes SN2/E2 competition via trisolvated-monomer transition states, with elimination favored at higher base concentrations. Computational studies (DFT) reveal solvent coordination’s role in stabilizing transition structures .
Q. How can NMR spectroscopy resolve this compound’s aggregation dynamics and their impact on reactivity?
⁶Li and ¹⁵N NMR identify aggregates (e.g., cyclic dimers, ladders) in solvents like THF or Et₂O. For instance, tetrameric ladders dominate in THF, while ethers favor smaller aggregates. Dynamic processes (e.g., solvent exchange) are quantified via variable-temperature NMR, correlating aggregation states with reaction rates .
Q. Why does this compound promote unexpected N-sulfonation with alkyl benzenesulfonates?
At low THF concentrations, disolvated dimers of this compound favor N-sulfonation via a bicyclo[3.1.1] transition state, while SN2 pathways require disolvated monomers. Kinetic profiling and isotopic labeling (D₂O quenching) distinguish these mechanisms .
Q. How should researchers address contradictions in kinetic data for this compound-catalyzed reactions?
Discrepancies often arise from unaccounted solvation/aggregation effects. For example, the rate law u = k [CH₂=CH⁻][Et₂NLi] in THF assumes monomeric active species, but deviations occur if higher aggregates dominate. Replicate experiments with ⁶Li NMR monitoring and controlled stoichiometries improve reproducibility .
Q. What computational methods are used to model this compound’s reaction mechanisms?
Density functional theory (DFT) simulations with solvation models (e.g., PCM) map transition states and free-energy profiles. For example, trisolvated monomers mediate E2 elimination in alkyl bromides, while disolvated dimers drive sulfonation. Validation via kinetic isotope effects (KIEs) and Hammett plots is critical .
Methodological Best Practices
Q. How should this compound-mediated reactions be documented to ensure reproducibility?
Report solvent purity, base concentration, and aggregation states (via NMR or cryoscopy). For example, specify “[Et₂NH]₀/[Et₂NLi]₀ = 20” to contextualize rate constants. Supplemental data should include raw kinetic plots and computational input files .
Q. What strategies mitigate side reactions during ortho-lithiation with this compound?
Steric directing groups (e.g., methoxy) and additives (TMEDA) enhance regioselectivity. For example, 1-methoxy-2-naphthalene carboxylic acid diethylamide undergoes clean lithiation unless competing tert-butyllithium induces methoxy displacement, requiring rigorous stoichiometric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
